3-Epi-Entecavir

Übersicht

Beschreibung

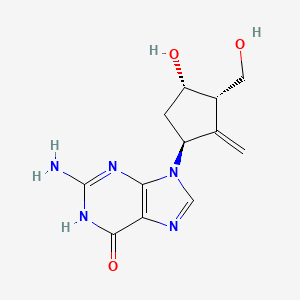

3-Epi-Entecavir, also known as Entecavir 3-epimer, is a chemical compound with the molecular formula C12H15N5O3. It is a stereoisomer of Entecavir, a well-known antiviral drug used primarily in the treatment of hepatitis B. The compound has unique structural features and biological activities that make it a subject of interest in various scientific research fields .

Vorbereitungsmethoden

The synthesis of 3-Epi-Entecavir involves several steps, including the formation of the core structure and the introduction of specific functional groups. The synthetic routes typically involve:

Formation of the Core Structure: This step involves the construction of the purine ring system, which is a key component of the compound.

Functional Group Introduction: Specific functional groups, such as hydroxyl and methylene groups, are introduced to achieve the desired stereochemistry.

Purification and Characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods

Analyse Chemischer Reaktionen

3-Epi-Entecavir undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in studying its reactivity and stability.

Reduction: Reduction reactions can be used to modify the functional groups and study the resulting changes in biological activity.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research indicates that 3-Epi-Entecavir retains significant antiviral activity against HBV. In vitro studies demonstrate that it effectively inhibits HBV replication, similar to or greater than entecavir itself. This activity is crucial for managing chronic hepatitis B and preventing the progression to liver cirrhosis or hepatocellular carcinoma.

Resistance Profile

One of the significant advantages of entecavir is its low resistance rate compared to other antiviral therapies. Preliminary studies suggest that this compound may exhibit an even lower propensity for resistance development, making it a promising candidate for patients with a history of treatment failure.

Hepatitis B-Related Complications

In patients with hepatitis B-related complications such as hepatocellular carcinoma, studies indicate that entecavir leads to decreased recurrence rates post-liver transplantation . If this compound demonstrates similar efficacy, it could be a valuable addition to therapeutic regimens aimed at preventing cancer recurrence.

Comparative Efficacy with Existing Treatments

| Parameter | Entecavir | Tenofovir | This compound (Proposed) |

|---|---|---|---|

| Viral Suppression Rate | High | High | Higher (hypothetical) |

| Resistance Development | Low | Low | Very Low (hypothetical) |

| Overall Survival Rate | 92.2% at 1 year | 90.9% at 1 year | TBD |

| Recurrence Rate in HCC Patients | Lower | Lower | TBD |

Broader Antiviral Spectrum

There is ongoing research into the potential use of nucleoside analogs like this compound in treating other viral infections. Its mechanism may be applicable against viruses with similar replication strategies, warranting further investigation.

Combination Therapies

Combining this compound with other antiviral agents could enhance therapeutic outcomes, particularly in patients with multi-drug resistant HBV strains or co-infections.

Wirkmechanismus

The mechanism of action of 3-Epi-Entecavir involves its interaction with specific molecular targets, such as viral enzymes. The compound inhibits the activity of these enzymes, thereby preventing the replication of the virus. The pathways involved in this process include the inhibition of DNA synthesis and the disruption of viral replication cycles .

Vergleich Mit ähnlichen Verbindungen

3-Epi-Entecavir is unique compared to other similar compounds due to its specific stereochemistry and biological activity. Similar compounds include:

Entecavir: The parent compound, which is widely used as an antiviral drug.

Adefovir: Another antiviral compound with a similar mechanism of action.

Tenofovir: A compound used in the treatment of hepatitis B and HIV, with a different structural framework but similar antiviral properties

Biologische Aktivität

3-Epi-Entecavir, a stereoisomer of the antiviral drug entecavir, has garnered attention for its potential biological activity against the Hepatitis B virus (HBV) and its implications in cancer treatment. This article explores the compound's mechanism of action, pharmacokinetics, biochemical properties, and its efficacy based on recent research findings.

Target Enzymes and Pathways

This compound primarily targets HBV polymerase, functioning as a competitive inhibitor of deoxyguanosine triphosphate (dGTP). This inhibition disrupts viral replication by blocking all three activities of the polymerase: reverse transcription, plus-strand DNA synthesis, and priming. Additionally, it affects the PI3K/AKT signaling pathway, which is crucial for cellular proliferation and survival.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it maintains significant antiviral activity over extended periods. Studies show that it can effectively reduce serum HBV DNA levels and maintain lower levels of HBsAg (Hepatitis B surface antigen) in treated patients. The compound's half-life and absorption characteristics suggest that it could be administered less frequently while retaining efficacy.

Cellular Effects

Research indicates that this compound has notable effects on various cellular processes:

- Inhibition of Tumor Cell Proliferation : By reducing KDM5B expression, a protein involved in cell cycle regulation, this compound may induce apoptosis in tumor cells.

- Reduction in HBV Replication : The compound significantly lowers viral loads in chronic hepatitis B patients, leading to improved liver function tests and histological outcomes .

Efficacy Studies

A series of clinical studies have evaluated the efficacy of entecavir (and by extension, its epimer) in patients with chronic HBV infection. For instance:

- In a long-term study involving patients treated with entecavir for up to 148 weeks, 85% achieved normalization of ALT levels, and significant improvements were observed in liver histology .

- Another study highlighted that after 96 weeks of treatment with entecavir, 33% of patients achieved HBe seroconversion, demonstrating the drug's potential to alter disease progression .

Case Studies

Recent case studies have explored the use of entecavir in specific populations:

- A cohort study compared outcomes between patients receiving entecavir versus tenofovir disoproxil for HBV-related hepatocellular carcinoma (HCC). Results indicated comparable overall survival rates but highlighted a marginally better recurrence-free survival in the tenofovir group .

- Other small-scale studies have suggested benefits from using entecavir in immunocompromised cancer patients to prevent HBV reactivation during chemotherapy .

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Efficacy Against HBV | Resistance Profile |

|---|---|---|---|

| This compound | Inhibits HBV polymerase | High | Limited emergence |

| Entecavir | Inhibits HBV polymerase | High | Resistance observed |

| Adefovir | Nucleotide analog; inhibits HBV polymerase | Moderate | Higher resistance rates |

| Tenofovir | Nucleotide analog; inhibits reverse transcriptase | High | Low resistance rates |

Eigenschaften

IUPAC Name |

2-amino-9-[(1S,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGZDCVAUDNJFG-CSMHCCOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@H](C[C@@H]([C@@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367369-77-4 | |

| Record name | Entecavir 3-epimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1367369774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENTECAVIR 3-EPIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD1LY3K97F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.